molecular formula C11H14O2 B1333914 3-tert-Butyl-2-hydroxybenzaldehyde CAS No. 24623-65-2

3-tert-Butyl-2-hydroxybenzaldehyde

Cat. No. B1333914
M. Wt: 178.23 g/mol
InChI Key: ROILLNJICXGZQQ-UHFFFAOYSA-N
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Patent
US07563849B2

Procedure details

2-tert-Butylphenol 7.51 g (50 mmol) and THF (tetrahydrofuran) 54 ml were charged in a sufficiently dried 500 ml reactor purged with argon, ethylmagnesium bromide 18.53 ml (an ether solution, 3.0N, 55.6 mmol) was added dropwise to the reactor at 0° C. in 15 minutes and after that, the temperature was gradually raised to a room temperature and the resultant mixture was stirred for 1 hour at a room temperature. Toluene 180 ml was added, the resultant mixture was heated to 100° C., and about 40 ml of the mixed solvents of ether and THF were evaporated off to obtain a slightly opaque slurry. After the slurry was cooled to a room temperature, p-formaldehyde 3.75 g (125 mmol) and triethylamine 10.45 ml (75 mmol) were added and the resultant mixture was stirred at 88° C. for 1 hour. After being cooled to a room temperature, the mixture was quenched with 10% hydrochloric acid and an organic layer was concentrated and purified by a silica gel column to obtain 3-tert-butylsalicylaldehyde 6.22 g (yield 70%).
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
10.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[O:19]1CCC[CH2:20]1>>[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:20]=[O:19])[C:6]=1[OH:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
7.51 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)O
Name
Quantity
54 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
p-formaldehyde
Quantity
3.75 g
Type
reactant
Smiles
Name
Quantity
10.45 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant mixture was stirred for 1 hour at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with argon, ethylmagnesium bromide 18.53 ml (an ether solution, 3.0N, 55.6 mmol)
ADDITION
Type
ADDITION
Details
was added dropwise to the reactor at 0° C. in 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Toluene 180 ml was added
TEMPERATURE
Type
TEMPERATURE
Details
the resultant mixture was heated to 100° C.
CUSTOM
Type
CUSTOM
Details
about 40 ml of the mixed solvents of ether and THF were evaporated off
CUSTOM
Type
CUSTOM
Details
to obtain a slightly opaque slurry
TEMPERATURE
Type
TEMPERATURE
Details
After the slurry was cooled to a room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to a room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 10% hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
an organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(C=O)=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.22 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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